Enhanced Triazole Ring Acidity (pKₐ ≈ 4.20) Versus Non-Hydroxylated 1,2,3-Triazoles: Bioisosteric Potential for Hydroxamic Acid Replacement
The 5-hydroxy-1,2,3-triazole core exhibits measurably enhanced acidity compared to non-hydroxylated 1,2,3-triazole analogs. Pacifico et al. (J. Org. Chem. 2021) reported that a representative 5-hydroxytriazole (compound 5a) displays a pKₐ of 4.20, which is significantly lower (stronger acid) than the pKₐ range of 5.14–6.21 reported for analogous triazole systems by Sainas and co-workers [1]. This 0.94–2.01 pKₐ unit difference corresponds to approximately 9- to 100-fold greater acidity. The target compound, 2-(5-hydroxy-1H-1,2,3-triazol-1-yl)acetohydrazide, incorporates this acidic 5-hydroxy-1,2,3-triazole motif, whereas the closest non-hydroxylated analog, 2-(1,2,3-triazol-1-yl)acetohydrazide (CAS 4332-47-2), lacks any acidic proton on the triazole ring (triazole C–H pKₐ > 25). Pacifico et al. further demonstrated that 5-hydroxy-1,2,3-triazoles are potential bioisosteres of hydroxamic acids, a functional group critical in HDAC inhibitors, matrix metalloproteinase inhibitors, and metal-chelating pharmacophores [1].
| Evidence Dimension | Triazole ring acidity (pKₐ) |
|---|---|
| Target Compound Data | pKₐ ≈ 4.20 (inferred from class-level data for 5-hydroxy-1,2,3-triazole 5a) |
| Comparator Or Baseline | Comparator: Non-hydroxylated 1,2,3-triazoles (pKₐ > 25 for C–H); analogous triazole systems (pKₐ = 5.14–6.21, Sainas et al.) |
| Quantified Difference | ΔpKₐ = 0.94–2.01 units (9–100× greater acidity) vs. analogous triazoles; >20 pKₐ units vs. non-hydroxylated 1,2,3-triazoles |
| Conditions | Measured/calculated acidity data from Pacifico et al., J. Org. Chem. 2021; comparative data from Sainas et al. |
Why This Matters
Users seeking a triazole acetohydrazide with inherent ring acidity for bioisosteric replacement of hydroxamic acids, metal coordination, or pH-dependent solubility modulation must select the 5-hydroxylated variant; the non-hydroxylated analog (CAS 4332-47-2) cannot provide this functionality.
- [1] Pacifico R, Destro D, Gillick-Healy MW, Kelly BG, Adamo MFA. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. J. Org. Chem. 2021, 86(17), 11354–11360. DOI: 10.1021/acs.joc.1c00778. View Source
